![molecular formula C7H7BrN2O2 B2983565 5-Bromo-6-methylamino-nicotinic acid CAS No. 1379345-21-7](/img/structure/B2983565.png)
5-Bromo-6-methylamino-nicotinic acid
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Overview
Description
5-Bromo-6-methylamino-nicotinic acid is a chemical compound with the molecular formula C7H7BrN2O2 . It is an off-white solid at room temperature . The IUPAC name for this compound is methyl 5-bromo-6-(methylamino)nicotinate .
Molecular Structure Analysis
The molecular structure of 5-Bromo-6-methylamino-nicotinic acid can be represented by the InChI code 1S/C8H9BrN2O2/c1-10-7-6(9)3-5(4-11-7)8(12)13-2/h3-4H,1-2H3,(H,10,11) . The molecular weight of this compound is 231.05 .Physical And Chemical Properties Analysis
5-Bromo-6-methylamino-nicotinic acid is an off-white solid at room temperature . The physical and chemical properties of drug molecules, including this compound, can influence the development of analytical methods . More research is needed to determine the specific physical and chemical properties of this compound.Scientific Research Applications
Synthesis and Antiprotozoal Activity
5-Bromo-6-methylamino-nicotinic acid has been utilized in the synthesis of compounds with significant antiprotozoal activity. These compounds have demonstrated efficacy against pathogens such as Trypanosoma brucei rhodesiense and Plasmodium falciparum, showing potential for treating diseases like sleeping sickness and malaria. The synthesis process often involves multiple steps, including bromination and Suzuki coupling, to achieve the desired biological activity (Ismail et al., 2003).
Analgesic and Anti-inflammatory Agents
Research on nicotinic acid derivatives, including those related to 5-Bromo-6-methylamino-nicotinic acid, has shown that these compounds can have significant analgesic and anti-inflammatory properties. These findings are important for the development of new pain relief and anti-inflammatory drugs. In some cases, the efficacy of these compounds has been comparable to or better than standard reference drugs (Khalil et al., 2013).
Antimalarial Activity
A series of N4-substituted 7-bromo-1,5-naphthyridin-4-amines, derived from nicotinic acid, have shown promising antimalarial activity. These compounds, synthesized through various chemical reactions, including those involving nicotinic acid, have been effective in treating mice infected with Plasmodium vinckei vinckei, suggesting their potential as antimalarial agents (Barlin & Tan, 1985).
Industrial Production Methods
Nicotinic acid, including its derivatives, is significant for industrial applications, especially in the production of essential nutrients like vitamin PP. Research on ecological and efficient production methods of nicotinic acid and its derivatives has implications for green chemistry and environmental sustainability (Lisicki et al., 2022).
Radioiodinated Nicotine Analogs
5-Bromo-nicotinic acid has been used in the synthesis of radioiodinated nicotine analogs, which have applications in studying the biodistribution of these compounds in the brain and adrenal glands. This research is crucial for understanding the pharmacological actions of nicotine and its analogs (Chan et al., 1986).
Herbicidal Activity
Nicotinic acid derivatives have been explored for their potential as herbicides. Some compounds synthesized from nicotinic acid have exhibited excellent herbicidal activity against various plant species, contributing to the development of new, more effective herbicides (Yu et al., 2021).
Safety and Hazards
Mechanism of Action
Target of Action
Given its structural similarity to nicotinic acid (also known as niacin), it may interact with similar targets . Niacin is known to interact with a variety of receptors, including G protein-coupled receptors involved in lipid metabolism .
Mode of Action
Amines, such as the methylamino group in this compound, are known to undergo various reactions, including those with acid chlorides to form amides . The bromo group might also be involved in electrophilic aromatic substitution reactions .
Biochemical Pathways
Niacin plays a crucial role in numerous metabolic processes, including the synthesis and breakdown of fatty acids, and the generation of ATP .
Pharmacokinetics
Similar compounds, such as nicotinic acid, are known to be well absorbed and widely distributed in the body . The bromo and methylamino groups could potentially affect the compound’s bioavailability and metabolic stability.
Result of Action
Based on its structural similarity to nicotinic acid, it might have similar effects, such as modulating lipid levels and influencing energy metabolism .
properties
IUPAC Name |
5-bromo-6-(methylamino)pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O2/c1-9-6-5(8)2-4(3-10-6)7(11)12/h2-3H,1H3,(H,9,10)(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJHVFCYNRKFQHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=C(C=N1)C(=O)O)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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